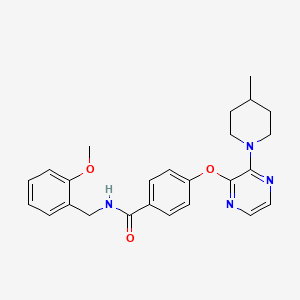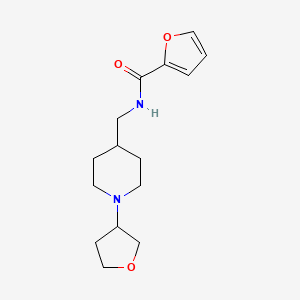
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide” is a chemical compound. It is a derivative of piperidine, a six-membered heterocyclic system including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . They have been reported to inhibit influenza A and Coxsackie B4 virus . Given the structural similarity, it’s possible that “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide” could also have antiviral properties.
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide” could potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have shown anticancer activity . Given the structural similarity, “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide” could potentially be used in cancer treatment.
Antimicrobial Activity
Piperidine derivatives have been found to possess antimicrobial activity . This suggests that “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide” could potentially be used as an antimicrobial agent.
Antifungal Activity
Piperidine derivatives have also been found to possess antifungal activity . This suggests that “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide” could potentially be used as an antifungal agent.
Antihypertensive Activity
Piperidine derivatives have been found to possess antihypertensive activity . This suggests that “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide” could potentially be used in the treatment of hypertension.
Eigenschaften
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-15(14-2-1-8-20-14)16-10-12-3-6-17(7-4-12)13-5-9-19-11-13/h1-2,8,12-13H,3-7,9-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMSQYIYSARIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2383761.png)
![2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol](/img/structure/B2383762.png)
![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)
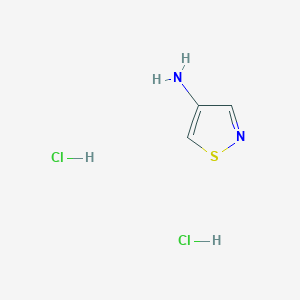
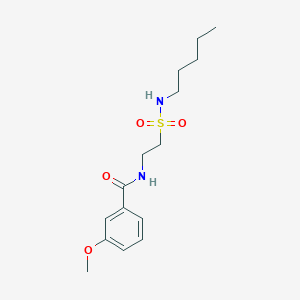
![N-(3-fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2383770.png)
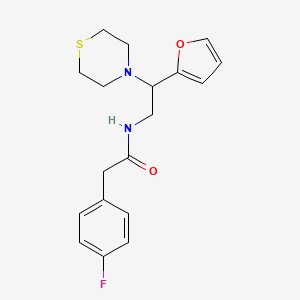
![N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2383775.png)

![2-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2383781.png)

